molecular formula C₁₃H₂₂N₄O₃S B1144591 cis-Ranitidine CAS No. 667463-27-6

cis-Ranitidine

Cat. No.: B1144591
CAS No.: 667463-27-6
M. Wt: 314.4
InChI Key:
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Description

Cis-Ranitidine, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₂₂N₄O₃S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications

Contact Allergy to Cistoran in Ranitidine Synthesis

A study highlighted allergic contact dermatitis from cistoran, an intermediate in the synthesis of ranitidine, and ranitidine itself. This finding is important for understanding the allergenic potential of compounds related to ranitidine synthesis (Valsecchi, Rohrich, & Cainelli, 1989).

Ranitidine's Potential Carcinogenic Impact

Ranitidine has been associated with an increased risk of bladder cancer, as revealed in a nested case-control study. This highlights a critical area of concern regarding the long-term use of ranitidine (Cardwell, McDowell, Hughes, Hicks, & Murchie, 2021).

Pharmacodynamic Interactions

The pharmacodynamic interaction between ranitidine and cisapride on the isolated rabbit intestine was examined, showing that cisapride can modify the contractile responses to ranitidine. This indicates a potential for varied effects on intestinal motility when these drugs are co-administered (Koutsoviti-Papadopoulou, Nikolaidis, Batzias, & Kounenis, 2001).

Potential for NDMA Formation

A study on the oral intake of ranitidine showed a significant increase in urinary excretion of N-nitrosodimethylamine (NDMA), a known carcinogen. This raises concerns about the risk associated with chronic consumption of ranitidine (Zeng & Mitch, 2016).

Effect of Genetic Polymorphisms

Research on the effects of genetic polymorphisms on the OCT1 and OCT2-mediated uptake of ranitidine highlighted that common genetic polymorphisms in OCT1 can strongly affect ranitidine uptake. This has implications for ranitidine's effectiveness and potential drug-drug interactions (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).

Transdermal Iontophoresis

The study on transdermal iontophoresis of ranitidine aimed to examine its delivery in children, suggesting the feasibility of achieving therapeutic pediatric doses through this method. This presents an innovative approach for ranitidine administration in pediatric care (Djabri, Guy, & Delgado-Charro, 2012).

Mechanism of Action

Target of Action

cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of this compound are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, this compound effectively reduces the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, this compound disrupts this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of this compound is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of this compound after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of this compound is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, this compound can relieve uncomfortable symptoms of these conditions and promote healing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of this compound, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase this compound plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of this compound and reduce its clearance .

Safety and Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .

Biochemical Analysis

Biochemical Properties

cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .

Cellular Effects

This compound influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .

Subcellular Localization

The subcellular localization of this compound is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-Ranitidine can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-nitroethene", "2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone" ], "Reaction": [ "The reaction starts with the reduction of 2-chloro-1-nitroethene to 2-chloro-1-aminoethene using hydrogen gas and palladium on carbon catalyst.", "The resulting 2-chloro-1-aminoethene is then reacted with 2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane in methanol to form the desired cis-Ranitidine intermediate.", "The intermediate is then reduced using sodium borohydride in methanol to form the final product.", "The final product is isolated and purified by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from acetone." ] }

CAS No.

667463-27-6

Molecular Formula

C₁₃H₂₂N₄O₃S

Molecular Weight

314.4

Synonyms

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride;  cis-AH 19065;  cis-Azantac;  cis-Melfax;  cis-Raniben;  cis-Ranidil;  cis-Raniplex;  cis-Zantac;  cis-Zintac

Origin of Product

United States

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